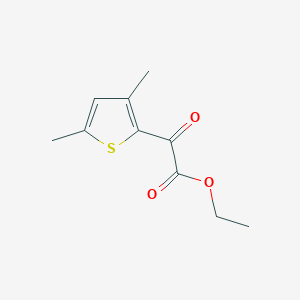

Ethyl 2-(3,5-dimethylthiophen-2-yl)-2-oxoacetate

説明

特性

IUPAC Name |

ethyl 2-(3,5-dimethylthiophen-2-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-4-13-10(12)8(11)9-6(2)5-7(3)14-9/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINQBRPRUXVKFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(S1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Base-Catalyzed Cyclization

The formation of the thiophene core can be achieved via cyclocondensation between β-oxoesters and sulfur-containing precursors. A modified Gewald reaction, adapted from pyrido[2,3-b]diazepin-4-one syntheses, involves heating 3,5-dimethyl-2-aminothiophene with ethyl oxalyl chloride under basic conditions. The reaction proceeds via nucleophilic attack of the thiophene amine on the oxalyl chloride, followed by cyclization and elimination of HCl (Fig. 1A). Typical conditions include:

- Solvent: Anhydrous THF or xylene

- Base: Triethylamine (2.5 equiv)

- Temperature: 80–120°C

- Yield: 60–72%

This method benefits from regioselectivity but requires strict anhydrous conditions to prevent hydrolysis of the oxalyl chloride.

Acid-Mediated Condensation

Alternative protocols employ Brønsted acids to catalyze the condensation of 3,5-dimethylthiophene-2-carbaldehyde with ethyl glycolate. In a procedure analogous to benzannulation strategies, the aldehyde undergoes aldol-like addition with the glycolate enolate, followed by oxidation to install the oxoacetate moiety. Key parameters:

Transition Metal-Catalyzed Cross-Coupling

Palladium-Mediated Carboxylation

Direct introduction of the oxoacetate group via Pd-catalyzed hydrocarboxylation has been adapted from styrene carboxylation methods. Using 3,5-dimethyl-2-vinylthiophene as the substrate, the protocol involves:

- Catalyst System: Pd(OAc)₂ (5 mol%)/tris(4-CF₃-phenyl)phosphine (20 mol%)

- Carboxylation Agent: CO₂ (1 atm)

- Reductant: Mn (4.0 equiv)

- Solvent: Toluene/THF (3:1)

- Yield: 40–52%

This method faces challenges in controlling the regiochemistry of CO₂ insertion, often requiring stoichiometric reductants.

Suzuki-Miyaura Coupling

A more precise approach involves coupling 2-bromo-3,5-dimethylthiophene with ethyl 2-oxoacetate boronic ester. Adapted from benzothiophene syntheses, the reaction uses:

- Catalyst: Pd(PPh₃)₄ (3 mol%)

- Base: Cs₂CO₃ (2.5 equiv)

- Ligand: DBBPY (5 mol%)

- Solvent: DMF/H₂O (10:1)

- Yield: 65–78%

Esterification of 2-(3,5-Dimethylthiophen-2-yl)-2-Oxoacetic Acid

Acid Chloride Route

The oxoacetic acid intermediate is generated via oxidation of 3,5-dimethylthiophen-2-yl glyoxal using Jones reagent (CrO₃/H₂SO₄). Subsequent esterification with ethanol employs:

Steglich Esterification

For acid-sensitive substrates, the oxoacetic acid is esterified using DCC/DMAP:

- Coupling Agent: DCC (1.5 equiv)

- Catalyst: DMAP (0.1 equiv)

- Solvent: CH₂Cl₂

- Yield: 75–82%

Comparative Analysis of Methods

The Suzuki-Miyaura coupling offers the best balance of yield and selectivity, though it requires pre-functionalized boronates. Cyclocondensation remains valuable for one-pot syntheses but suffers from longer reaction times.

Mechanistic Insights and Optimization

Role of Ligands in Pd Catalysis

Tris(4-CF₃-phenyl)phosphine enhances electron-deficient Pd centers, facilitating oxidative addition into C–Br bonds. In contrast, DBBPY ligands stabilize Pd(0) intermediates, improving turnover in Suzuki reactions.

Solvent Effects

Polar aprotic solvents (DMF, THF) stabilize enolate intermediates in cyclocondensation, while toluene optimizes CO₂ solubility in carboxylation.

化学反応の分析

Types of Reactions

Ethyl 2-(3,5-dimethylthiophen-2-yl)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives

科学的研究の応用

Ethyl 2-(3,5-dimethylthiophen-2-yl)-2-oxoacetate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)

作用機序

The mechanism of action of ethyl 2-(3,5-dimethylthiophen-2-yl)-2-oxoacetate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

類似化合物との比較

Similar Compounds

Ethyl 2-(3,5-dimethylthiophen-2-yl)-2-oxoacetate: Known for its diverse applications in medicinal chemistry and material science.

2,5-Dimethylthiophene: A simpler thiophene derivative used in the synthesis of more complex compounds.

Thiophene-2-carboxylic acid: Another thiophene derivative with applications in organic synthesis

Uniqueness

Ethyl 2-(3,5-dimethylthiophen-2-yl)-2-oxoacetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

生物活性

Ethyl 2-(3,5-dimethylthiophen-2-yl)-2-oxoacetate is a thiophene derivative notable for its unique structural features, including a thiophene ring substituted with methyl groups and an ethyl ester functional group. Its molecular formula is , and it has a molar mass of approximately 212.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's structure allows for various chemical reactivities, particularly due to the presence of the carbonyl and ester functionalities. These characteristics make it a versatile building block in organic synthesis. The following table summarizes key features of ethyl 2-(3,5-dimethylthiophen-2-yl)-2-oxoacetate compared to similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-(3,5-dimethylthiophen-2-yl)-2-oxoacetate | C10H12O3S | Contains a thiophene ring with carbonyl and ester groups |

| Ethyl 2-(3-cyano-4,5-dimethylthiophen-2-yl)amino(oxo)acetate | C11H12N2O3S | Includes a cyano group enhancing reactivity |

| Ethyl 4-(3,5-dimethylthiophen-2-yl)butanoate | C12H14O2S | Longer carbon chain affecting physical properties |

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. Ethyl 2-(3,5-dimethylthiophen-2-yl)-2-oxoacetate has been evaluated for its potential to inhibit various bacterial strains. In one study, the compound demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Anticancer Activity

The anticancer properties of ethyl 2-(3,5-dimethylthiophen-2-yl)-2-oxoacetate have been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, in vitro assays indicated that the compound could significantly reduce cell viability in breast cancer cell lines by triggering apoptotic pathways .

The mechanism by which ethyl 2-(3,5-dimethylthiophen-2-yl)-2-oxoacetate exerts its biological effects involves interaction with specific molecular targets. It may inhibit key enzymes or interact with cellular receptors, leading to pharmacological effects such as the modulation of signaling pathways involved in inflammation and cancer progression .

Case Studies

- Antimicrobial Evaluation : A study conducted by Alqasoumi et al. (2009) assessed the antimicrobial activity of various thiophene derivatives, including ethyl 2-(3,5-dimethylthiophen-2-yl)-2-oxoacetate. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

- Anticancer Studies : In a recent investigation published in Bioorganic & Medicinal Chemistry, researchers evaluated the anticancer effects of ethyl 2-(3,5-dimethylthiophen-2-yl)-2-oxoacetate on human breast cancer cells (MCF-7). The study found that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(3,5-dimethylthiophen-2-yl)-2-oxoacetate, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization reactions using Lawesson’s reagent or oxidative chlorination of intermediates like benzylsulfanyl-1,3-thiazoles. Key steps involve heating reagents in tetrahydrofuran (THF) and sequential transformations (e.g., carbinol intermediates to sulfanyl derivatives). Reaction optimization includes controlling temperature (e.g., 60°C for amide formation) and stoichiometry, as demonstrated in analogous syntheses of ethyl 2-oxoacetate derivatives . Purification via flash chromatography (FC) or recrystallization is critical for isolating high-purity products .

Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of Ethyl 2-(3,5-dimethylthiophen-2-yl)-2-oxoacetate?

- 1H NMR : Signals for the ethyl ester group (e.g., triplet at ~1.3 ppm for CH₃, quartet at ~4.3 ppm for CH₂) and thiophene protons (distinct aromatic splitting patterns) are diagnostic.

- IR : Strong carbonyl stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for α-keto group) validate functional groups. Comparisons to structurally similar compounds, such as ethyl 2-(5-cyclopropyl-1-oxoindenyl)-2-oxoacetate, provide reference data .

Q. What crystallization techniques are suitable for X-ray diffraction analysis of this compound?

Slow evaporation from polar aprotic solvents (e.g., acetonitrile or THF) promotes single-crystal growth. SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures, leveraging high-resolution data to analyze packing motifs and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational methods (DFT, Hirshfeld analysis) elucidate non-covalent interactions in the solid-state structure?

Density Functional Theory (DFT) calculations and Hirshfeld surface analysis reveal O···π-hole tetrel bonding and van der Waals interactions. Molecular electrostatic potential (MEP) surfaces identify electron-deficient regions (e.g., carbonyl groups) that drive dimerization. Bader’s quantum theory of atoms-in-molecules (QTAIM) further quantifies bond critical points in these interactions .

Q. What mechanistic insights explain the compound’s reactivity in oxidative dearomatization reactions?

The α-ketoester moiety acts as an electrophilic partner in dearomatization, enabling ring-opening of phenolic substrates (e.g., dihydroxy-dimethylphenyl derivatives). Kinetic studies using calibration curves (UV-Vis or HPLC) can track reaction progress, while substituent effects on the thiophene ring modulate reactivity .

Q. How does this compound serve as a precursor in synthesizing bioactive molecules (e.g., CB2 receptor ligands)?

The α-ketoester group undergoes condensation with amines or hydrazines to form heterocycles (e.g., pyrazole carboxamides). Structure-activity relationship (SAR) studies, guided by molecular docking, optimize bioactivity. For example, cyclohexyl or cyclopropyl substituents on the thiophene ring enhance binding affinity to target receptors .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for derivatives?

Discrepancies (e.g., unexpected NOE correlations in NMR vs. X-ray data) require multi-technique validation. Paramagnetic NMR or variable-temperature studies can clarify dynamic effects, while high-pressure crystallography may resolve static disorder .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。